Cas no 3811-49-2 (Salithion Standard)

Salithion Standard Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-1,3,2-Benzodioxaphosphorin,2-methoxy-, 2-sulfide
- Salithion
- 2-methoxy-2-sulfanylidene-4H-1,3,2λ<sup>5</sup>-benzodioxaphosphinine
- DIOXABENZOFOS PESTANAL®, ANALYTICAL STANDARD
- Dioxabenzofos Solution
- (2Ξ)-2-methoxy-4H-1,3,2λ5-benzodioxaphosphinine-2-thione
- (RS)-2-methoxy-4H-1,3,2λ5-benzodioxaphosphinine 2-sulfide
- (RS)-2-methoxy-4H-1,3,2λ5-benzodioxaphosphorine 2-sulfide
- 2-methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulfide
- 2-methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulphide
- 2-methoxy-4H-1,3,2-benzodioxaphosphorin-2-sulfide
- 4H-1,3,2-Benzodioxaphosphorin,2-metho
- Dioxabenzofos
- Dioxabenzofos [BSI:ISO]
- EINECS 223-292-3
- Fenphosphorin
- (RS)-2-Methoxy-4H-1,3,2δ5-benzodioxaphosphinine 2-sulfide
- (RS)-2-Methoxy-4H-1,3,2δ5-benzodioxaphosphorine 2-sulfide
- Dioxabenzophos
- Fenfosphorin
- Saligenin cyclic methyl phosphorothionate
- Salithion Standard
- Phosphorothioic acid, cyclic O,O-(methylene-o-phenylene) O-methyl ester
- 4H-1,3,2-Benzodioxaphosphorin, 2-methoxy-, 2-sulfide, (S)-
- 2-Methoxy-4H-1,3,2-lambda-5-benzodioxaphosphinine 2-sulfide
- Dioxabenzofos, PESTANAL(R), analytical standard
- 4H-(1.3.2)Benzodioxaphosphorine, 2-methoxy-, 2-sulfide
- 2-Methoxy-4H-1,3,2-benzodioxaphosphinine 2-sulfide #
- 2-methoxy-4H-benzo[d][1,3,2]dioxaphosphinine 2-sulfide
- AI3-27204
- 2-Methoxy-4H-benzo-1,3,2-dioxaphosphorin 2-sulphide
- DIOXABENZOFOS [ISO]
- SCHEMBL83406
- o-methyl cyclic o,o-(methylene-o-phenylene)phosphorothioate
- CHEBI:82120
- 3811-49-2
- CCRIS 9111
- NS00022125
- SALIGENIN CYCLIC METHYL PHOSPHOROTHIONAT
- DIOXABENZOFOS, (+/-)-
- Dioxabenzofos 10 microg/mL in Cyclohexane
- 6ZWK96BZW6
- UNII-6ZWK96BZW6
- C18981
- Q27155757
- BENZYL ALCOHOL, O-HYDROXY-, CYCLIC O,O-ESTER WITH O-METHYL PHOSPHOROTHIOATE
- Salithion-sumitomo
- (S)-Salithion
- BRN 1875270
- 2-Methoxy-4H-1,3,2-lambda-5-benzodioxaphosphinine 2-sulphide
- Dioxabenzofos 100 microg/mL in Acetonitrile
- (RS)-2-METHOXY-4H-1,3,2.DELTA.5-BENZODIOXAPHOSPHORINE 2-SULFIDE
- Dioxabenzofos; Salithion
- 2-methoxy-2-sulfanylidene-4H-1,3,2lambda5-benzodioxaphosphinine
- (+/-)-DIOXABENZOFOS
- 90293-16-6
- K-9
- 2-Methoxy-4H-1,2,3-benzodioxaphosphorine-2-sulfide
- (RS)-2-METHOXY-4H-1,3,2.LAMBDA.(SUP 5)-BENZODIOXAPHOSPHININE 2-SULFIDE
- CHEMBL226967
- 4H-1,3,2-Benzodioxaphosphorin, 2-methoxy-, 2-sulfide
- 90293-10-0
- 2-METHOXY-4H-1,3,2-BENZODIOXAPHOSPHOLIN-2-SULFIDE
- Phosphorothioic acid, O-methyl ester, cyclic O,O-ester with o-hydroxybenzyl alcohol
- 8-methoxy-8-sulfanylidene-7,9-dioxa-8$l^{5}-phosphabicyclo[4.4.0]deca-1,3,5-trie
- Cyclic O,O-(methylene-o-phenylene) phosporothioate O-methyl ester
- (RS)-2-METHOXY-4H-1,3,2.DELTA.5-BENZODIOXAPHOSPHININE 2-SULFIDE
- (R)-(+)-Salithion
- 4H-1,3,2-Benzodioxaphosphorin, 2-methoxy-, 2-sulfide, (R)-
- OUNSASXJZHBGAI-UHFFFAOYSA-
- InChI=1/C8H9O3PS/c1-9-12(13)10-6-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3
- AKOS040744712
- (R)-Salithion
- DTXSID7041885
-
- MDL: MFCD00210363
- Inchi: InChI=1S/C8H9O3PS/c1-9-12(13)10-6-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3
- InChI-sleutel: OUNSASXJZHBGAI-UHFFFAOYSA-N
- LACHT: COP1(=S)OCC2=CC=CC=C2O1
Berekende eigenschappen
- Exacte massa: 216.00100
- Monoisotopische massa: 216.001001
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 1
- Complexiteit: 233
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 59.8
- Oppervlakte lading: 0
- Aantal tautomers: nothing
- XLogP3: nothing
Experimentele eigenschappen
- Kleur/vorm: White needle like crystals.
- Dichtheid: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 55-56 ºC (methanol )
- Kookpunt: 274.4±43.0 ºC (760 Torr),
- Vlampunt: 119.8±28.2 ºC,
- Brekindex: 1.59
- Oplosbaarheid: Very slightly soluble (0.67 g/l) (25 º C),
- PSA: 69.59000
- LogboekP: 3.11710
- Oplosbaarheid: Soluble in acetone \ benzene \ ethanol \ ether, soluble in cyclohexanone \ toluene \ xylene \ isobutyl ketone
Salithion Standard Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Danger
- Gevaarverklaring: H301-H311-H370-H411
- Waarschuwingsverklaring: P260-P273-P280-P301+P310-P307+P311
- Vervoersnummer gevaarlijk materiaal:UN 2783
- WGK Duitsland:3
- Code gevarencategorie: 24/25-39/25-51/53
- Veiligheidsinstructies: 36/37-38-45-61
-
Identificatie van gevaarlijk materiaal:
- Verpakkingsgroep:III
- Gevaarsniveau:6.1(b)
- Risicozinnen:R24/25; R39/25; R51/53
- Gevaarklasse:6.1(b)
- PackingGroup:III
- Opslagvoorwaarde:2-8°C
- Veiligheidstermijn:6.1(b)
- Verpakkingsgroep:III
Salithion Standard Douanegegevens
- HS-CODE:2934999021
- Douanegegevens:
China Customs Code:
2934999021Overview:
2934999021 Oxazophos,Phosphorus in vegetables and fruits,morphothion ,Phosphorus removal [including methyl dioxophos,Cyclophosphate buthion,Thiocyclophosphate,Promethazine,Phoxim,Diaminophos].Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
S.Import and Export Pesticide Registration Certificate
Summary:
2934999021 o,o-dimethyl s-(2-morpholino-2-oxoethyl) phosphorodithioate.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:20.0%
Salithion Standard Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026435-100mg |
Salithion Standard |
3811-49-2 | 100mg |
¥1892 | 2024-05-23 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 35352-10MG |
3811-49-2 | 10MG |
¥813.44 | 2023-01-15 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 35352-10MG |
Dioxabenzofos |
3811-49-2 | 10mg |
¥884.26 | 2024-12-26 | ||
FUJIFILM | 191-07341-200mg |
Salithion Standard |
3811-49-2 | 200mg |
JPY 6700 | 2023-09-15 | ||
A2B Chem LLC | AF59200-10mg |
SALITHION |
3811-49-2 | 10mg |
$313.00 | 2024-04-20 |
Salithion Standard Gerelateerde literatuur
-
Iain A. Stuart,John MacLachlan,Arthur McNaughtan Analyst 1996 121 11R
-
Quan Zhang,Cui Wang,Xiaofeng Zhang,Daqing Jin,Changjiang Huang,Meirong Zhao J. Environ. Monit. 2012 14 465
-
Quan Zhang,Cui Wang,Xiaofeng Zhang,Daqing Jin,Changjiang Huang,Meirong Zhao J. Environ. Monit. 2012 14 465
-
Bo Chen,Baohui Jin,Ruifen Jiang,Liqi Xie,Yankui Lin,Wen Feng,Gangfeng Ouyang Anal. Methods 2014 6 1743
-
Hirotaka Obana,Kazuhiko Akutsu,Masahiro Okihashi,Sachiko Kakimoto,Shinjiro Hori Analyst 1999 124 1159
3811-49-2 (Salithion Standard) Gerelateerde producten
- 210414-98-5(Benzenemethanamine, 3,5-diethyl-)
- 1243250-14-7(2-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine)
- 13995-71-6(1-2-(furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-ylethan-1-one)
- 1603584-40-2(2-ethyl(methyl)aminothieno2,3-d1,3thiazole-5-carboxylic acid)
- 1807224-21-0(Ethyl 4-aminomethyl-2-cyano-3-(difluoromethoxy)benzoate)
- 1343146-15-5(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoic acid)
- 1806326-83-9(2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole)
- 1018584-77-4(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde)
- 1241682-74-5(2-(1S)-1-aminoethyl-4,6-difluorophenol)
- 275359-52-9(8-((Benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylic acid 1,1-dioxide)
